molecular formula C11H14BrNOS B13982569 N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B13982569
M. Wt: 288.21 g/mol
InChI Key: IKKMOLIJQSTKRS-UHFFFAOYSA-N
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Description

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides It is characterized by the presence of a bromobenzylidene group attached to a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromobenzaldehyde with 2-methylpropane-2-sulfinamide. This reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
  • N-(3-Chlorobenzylidene)-2-methylpropane-2-sulfinamide
  • N-(3-Bromobenzylidene)-2-ethylpropane-2-sulfinamide

Uniqueness

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the specific positioning of the bromine atom on the benzylidene group, which can influence its reactivity and interaction with biological targets. The presence of the sulfinamide group also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

N-[(3-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-5-4-6-10(12)7-9/h4-8H,1-3H3

InChI Key

IKKMOLIJQSTKRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)Br

Origin of Product

United States

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